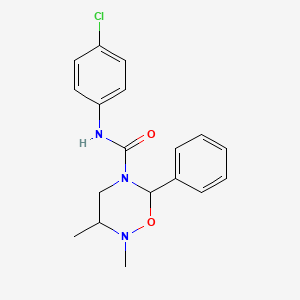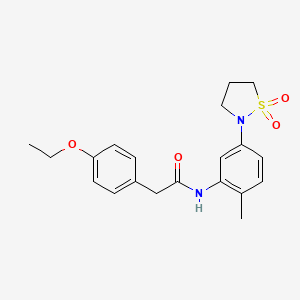![molecular formula C16H14Cl3NO3S B2409931 N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide CAS No. 300670-01-3](/img/structure/B2409931.png)
N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide is a chemical compound that has gained attention in scientific research due to its potential biological activity and various applications. This compound is characterized by the presence of a benzenesulfonyl group, a trichloroethyl group, and a methylbenzamide moiety, making it a unique and versatile molecule.
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity , suggesting that the compound may target bacterial cells or specific enzymes within these cells.
Mode of Action
It is known that benzenesulfonyl derivatives can react with grignard reagents to form various compounds . This suggests that the compound may interact with its targets through a similar mechanism, possibly leading to changes in the target’s structure or function.
Biochemical Pathways
Similar compounds have been found to inhibit the activity of cyclooxygenase-2 (cox-2), an enzyme involved in the production of inflammatory mediators. This suggests that the compound may affect inflammatory pathways.
Pharmacokinetics
The compound is known to be soluble in acetonitrile, dichloromethane, or tetrahydrofuran, and insoluble in toluene . This suggests that the compound may have good bioavailability.
Result of Action
Similar compounds have been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This suggests that the compound may have similar effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide. For instance, the compound’s solubility in various solvents suggests that it may be more effective in certain environments than others . Additionally, the compound’s stability may be affected by factors such as temperature, pH, and the presence of other chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trichloroethylamine, followed by the introduction of the 4-methylbenzamide group. The reaction conditions often require the use of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually carried out in an organic solvent, such as dichloromethane, at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the trichloroethyl group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for cancer treatment due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzenesulfonyl-2,2,2-trichloroethyl)-benzamide
- N-(1-benzenesulfonyl-2,2,2-trichloroethyl)-2,4-dichlorobenzamide
- N-(2,2,2-trichloro-1-(4-chlorobenzenesulfonyl)-ethyl)-benzamide
Uniqueness
N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide is unique due to the presence of the 4-methylbenzamide group, which enhances its biological activity and selectivity compared to other similar compounds. This structural modification allows for improved interaction with molecular targets and pathways, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-2,2,2-trichloroethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl3NO3S/c1-11-7-9-12(10-8-11)14(21)20-15(16(17,18)19)24(22,23)13-5-3-2-4-6-13/h2-10,15H,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSDLFHCTYCCJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl3NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2409859.png)

![ethyl 2-[1-oxo-4-phenyl-2(1H)-phthalazinyl]propanoate](/img/structure/B2409863.png)

![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/new.no-structure.jpg)



